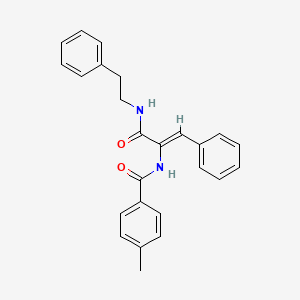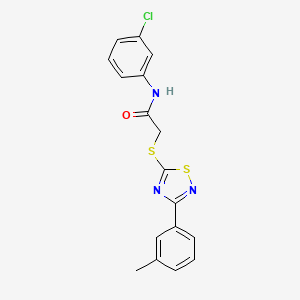
Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound "Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" appears to be related to a family of compounds involving tetrahydroisoquinoline derivatives. These compounds are of interest due to their structural complexity and potential applications in various fields of chemistry and pharmacology.
- One study focused on the synthesis and structural analysis of tetrahydroisoquinoline derivatives, providing insights into the stereochemical properties and crystal structures of these compounds. For instance, optically active diaryl tetrahydroisoquinoline derivatives have been analyzed to confirm their absolute configurations and understand their conformational dynamics in crystal structures, which is significant for their application as catalysts or in other stereochemically sensitive roles (Naicker et al., 2011).
Chemical Synthesis Techniques
- Various chemical synthesis techniques have been developed to construct the tetrahydroisoquinoline scaffold and its derivatives. For example, novel methods have been reported for synthesizing 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline, starting from derivatives that are available through the Bischler–Napieralski cyclization (Sobarzo-Sánchez et al., 2010).
Potential Applications
- The tetrahydroisoquinoline core structure is explored for its potential applications in the development of new molecular entities. For instance, carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized as potential positron emission tomography (PET) glioma tumor imaging agents (Wang et al., 2007). Such compounds, due to their specific binding properties, can be instrumental in medical diagnostics and therapeutic monitoring.
Stereochemical and Conformational Studies
- Stereochemical and conformational studies of tetrahydroisoquinoline derivatives reveal important insights into their biological activity and molecular interactions. For example, the resolution and absolute stereochemistry of certain tetrahydroisoquinoline derivatives have been determined, shedding light on their enantiomeric forms and their relevance in biochemical tests for neurotransmitter uptake inhibition (Mondeshka et al., 1992).
Propiedades
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-28-12-10-25-24(33)26-11-9-17-13-21(29-2)22(30-3)14-19(17)20(26)15-32-18-7-5-16(6-8-18)23(27)31-4/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGKLVROHTBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)
![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)

methanone](/img/structure/B2637932.png)
![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)


![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)